- Optimization of the First Step of Enoxaparin Synthesis by Hydrolytic Depolymerization of Unfractionated Heparin, Pharmaceutical Chemistry Journal (2018, Pharmaceutical Chemistry Journal (2018), 52(8), 735-739, 52(8), 735-739

Cas no 9041-08-1 (Heparin sodium salt)

ヘパリンナトリウム塩(Heparin sodium salt)は、硫酸化グリコサミノグリカンの一種であり、強力な抗凝固作用を示す生体高分子です。主にブタの腸粘膜やウシの肺から抽出され、医療用途で広く利用されています。その主な作用機序は、アンチトロンビンIIIと結合することで凝固因子(特にXa因子とIIa因子)を不活化することです。

本品の特徴として、高い純度と安定性を有し、標準化された抗凝固活性(USP単位)が保証されています。また、低分子量ヘパリン(LMWH)と比べてより広範な凝固因子抑制作用を示すため、体外循環や透析時の抗凝固剤として適しています。さらに、生体適合性が高く、生体内での分解速度が制御可能である点も利点です。

研究用途では、細胞培養時の抗凝固剤や、タンパク質-核酸相互作用実験の阻害剤としても応用可能です。

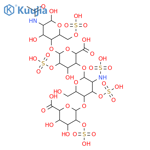

Heparin sodium salt structure

商品名:Heparin sodium salt

Heparin sodium salt 化学的及び物理的性質

名前と識別子

-

- Heparin sodium

- SODIUM HEPARIN

- SODIUM HEPARINATE

- REVIPARIN SODIUM

- PORCINE HEPARIN SODIUM

- BOVINE HEPARIN SODIUM

- ENOXAPARIN SODIUM

- HEP, NA, BOVINE

- HEP, NA, PORCINE

- Heparin sodium salt

- Heparin Sodium Salt from Hog intestine

- HEPARIN SODIUM SALT, LOW MOLECULAR WEIGHT (3-4KD)

- Heparinin

- Hepsal

- Lipohepin

- Lipohepinette

- LiqueMin

- Longheparin

- Monoparin

- Panheprin

- Pularin

- Ardeparin sodium

- Deligoparin sodium

- Minolteparin sodium

- Nadroparine sodium

- Anticoagulant drugs Heparin Sodium CAS: 9041-08-1 140iu/150iu

- Adomiparin sodium

- Alfa 87-120

- Alfa 87-163

- Alfa 87-198

- Alfa 87-81

- Alfa 88-247

- Badyket

- Bemiparin sodium

- Clivarin 1750

- Clivarina

- Dalteparin sodium

- Depo-Heparin

- Fragmin

- Fragmin IV

- H 2149

- Hed-Heparin

- Hepaflush

- Hepagumin

- Hepalean

- Heparin Fragment Kabi 2165

- Heparine Choay

- Hepathrom

- Heprinar

- Inno-Hep

- Ivor

- Kabi 2165

- LHN 1

- Lioton 1000

- Lipo-Hepin

- Lipo-Hepinette

- Liquaemin sodium

- Logiparin

- M 118 sodium

- M 402 sodium salt

- Minihep

- Necuparanib sodium

- Normiflo

- OP 2000

- Parnaparin sodium

- Sodium heparin (MW 15kDa)

- Sodium heparinate (MW 15kDa)

- sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate

- Heparin sodium salt (MW 15kDa)

- YOMTXLQWRQUKAK-UHFFFAOYSA-N

- 9041-08-1

- Heparin, sodium salt

- PD056845

- Nadroparin Sodium

- D78319

- sodium 2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate

-

- MDL: MFCD00081689

- インチ: InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1

- InChIKey: YOMTXLQWRQUKAK-UHFFFAOYSA-N

- ほほえんだ: O[C@H]1[C@H](O[C@H]2[C@H](OS(O)(=O)=O)[C@@H](O)[C@H](OC)[C@H](C(O)=O)O2)[C@@H](COS(O)(=O)=O)O[C@H](OC)[C@@H]1NS(O)(=O)=O.[n].[.xNa]

計算された属性

- せいみつぶんしりょう: 557.116351

- どういたいしつりょう: 557.116351

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 5

- 重原子数: 36

- 回転可能化学結合数: 9

- 複雑さ: 671

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.6

じっけんとくせい

- 色と性状: 白色または灰白色の粉末。匂い、無臭、吸湿性はほとんどありません。

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: H2O: 50 mg/mL, clear, faintly yellow

- すいようせい: Soluble in water, dimethyl sulfoxide and ethanol.

- あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.

- ようかいせい: 水と塩水に溶け、エタノール、アセトン、ベンゼン、クロロホルム、エーテルに溶けない。1%水溶液pH 6.0〜7.5。

- じょうきあつ: No data available

- ひせんこうど: D25 +47° (c = 1.5 in water)

- かんど: 湿度に敏感である

- マーカー: 14,4653

Heparin sodium salt セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。R 42/43:吸入と皮膚接触はアレルギーを引き起こす。

- セキュリティの説明: S 22:ホコリを吸い込まない。S 24:皮膚との接触を避ける。S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。S 36/37:適切な防護服と手袋を着用する。

- 福カードFコード:3-10

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:MI0850000

- TSCA:Yes

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Heparin sodium salt 税関データ

- 税関コード:30019010

Heparin sodium salt 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0393-100MG |

Heparin Sodium Salt from Hog intestine |

9041-08-1 | 100mg |

¥240.00 | 2024-04-15 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000803-1g |

Heparin sodium salt |

9041-08-1 | 205 USP units/mg | 1g |

¥557 | 2024-05-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22681-1g |

Heparin Sodium Salt |

9041-08-1 | BR,150u/mg | 1g |

¥238.0 | 2023-03-04 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56674-500mg |

Heparin sodium salt |

9041-08-1 | 98% | 500mg |

¥1026.00 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22681-5g |

Heparin Sodium Salt |

9041-08-1 | BR,150u/mg | 5g |

¥718.0 | 2023-03-04 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6531-100 mg |

Heparin sodium |

9041-08-1 | 98.0% | 100MG |

¥417.00 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H22680-25g |

Heparin Sodium Salt |

9041-08-1 | 25g |

¥980.0 | 2021-09-09 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6531-500 mg |

Heparin sodium |

9041-08-1 | 98.0% | 500MG |

¥723.00 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000803-5g |

Heparin sodium salt |

9041-08-1 | 205 USP units/mg | 5g |

¥2286 | 2024-05-21 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | GH6219-250mg |

Heparin sodium salt |

9041-08-1 | 250mg |

¥180元 | 2023-09-15 |

Heparin sodium salt 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; 20 - 24 °C; pH 8.4 - 8.8, 20 - 24 °C

リファレンス

Heparin sodium salt Raw materials

Heparin sodium salt Preparation Products

Heparin sodium salt サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:9041-08-1)肝素钠

注文番号:LE1762690

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:36

価格 ($):discuss personally

Heparin sodium salt 関連文献

-

Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905

-

D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

9041-08-1 (Heparin sodium salt) 関連製品

- 3653-48-3(4-chloro-O-tolyloxyacetic acid, sodium salt)

- 7188-38-7(Tert-BUTYL ISOCYANIDE)

- 527-07-1(Gluconate sodium)

- 11006-34-1(Chlorophyllin sodium copper salt)

- 15307-79-6(Diclofenac sodium)

- 14542-93-9(1,1,3,3-Tetramethylbutyl isocyanide)

- 9005-49-6(Heparin)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:9041-08-1)Heparin sodium salt

清らかである:99%

はかる:1g

価格 ($):244.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:9041-08-1)Heparin sodium

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ